(3-Amino-benzenesulfonylamino)-acetic acid
CAS No.:
Cat. No.: VC17435982
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4S |
|---|---|
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 2-[(3-aminophenyl)sulfonylamino]acetic acid |
| Standard InChI | InChI=1S/C8H10N2O4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
| Standard InChI Key | BNQOCIJJZIHWLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N |
Introduction
Chemical Identity and Nomenclature
(3-Amino-benzenesulfonylamino)-acetic acid is recognized by its International Union of Pure and Applied Chemistry (IUPAC) name, 2-[(3-aminophenyl)sulfonylamino]acetic acid, reflecting its molecular architecture . The compound’s molecular formula, C₈H₁₀N₂O₄S, corresponds to a molecular weight of 230.24 g/mol, as computed by PubChem’s algorithmic tools . Synonymous designations include NSC626926 (National Service Center identifier), CHEMBL289897 (ChEMBL database ID), and 109065-68-1 (CAS registry number) . These identifiers facilitate cross-referencing across chemical databases and research literature.
The compound’s SMILES notation, C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)N, provides a linear representation of its structure, emphasizing the sulfonamide (-SO₂NH-) linkage between the 3-aminophenyl group and the acetic acid moiety . Its InChIKey, BNQOCIJJZIHWLK-UHFFFAOYSA-N, serves as a unique digital fingerprint for chemical structure searches .
Structural Characteristics and Conformational Analysis
Two-Dimensional (2D) Structural Features
The 2D structure of (3-Amino-benzenesulfonylamino)-acetic acid comprises three primary components:
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A 3-aminophenyl ring (C₆H₄NH₂), which introduces aromaticity and potential sites for electrophilic substitution.
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A sulfonamide bridge (-SO₂NH-), linking the aromatic ring to the glycine unit.
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A glycine-derived acetic acid group (-CH₂COOH), contributing hydrophilicity and hydrogen-bonding capacity .
This configuration balances hydrophobic (aromatic ring) and hydrophilic (sulfonamide, carboxylic acid) domains, influencing solubility and reactivity.
Three-Dimensional (3D) Conformational Dynamics
PubChem’s 3D conformer model reveals that the sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° . The acetic acid moiety exhibits free rotation around the C-N bond, enabling conformational flexibility. Steric interactions between the ortho-hydrogens of the phenyl ring and the sulfonamide oxygen atoms may restrict rotation, favoring specific low-energy conformers .
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational data:
The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) confer pH-dependent solubility, with zwitterionic forms possible in neutral aqueous solutions .
Analytical Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) .
Comparative Analysis with Structural Analogs
Comparing (3-Amino-benzenesulfonylamino)-acetic acid to 2-[bis(benzenesulfonyl)amino]acetic acid (PubChem CID 151432497) :
| Feature | (3-Amino-benzenesulfonylamino)-acetic Acid | 2-[Bis(benzenesulfonyl)amino]acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₄S | C₁₄H₁₃NO₆S₂ |
| Sulfonamide Groups | 1 | 2 |
| Aromatic Substituents | 3-Aminophenyl | Phenyl |
| Molecular Weight | 230.24 g/mol | 355.4 g/mol |
The mono-sulfonamide structure of the target compound likely enhances bioavailability compared to bis-sulfonamide derivatives .
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